molecular formula C22H25NO4 B557419 Fmoc-N-Me-Nle-OH CAS No. 112883-42-8

Fmoc-N-Me-Nle-OH

Cat. No. B557419
CAS RN: 112883-42-8
M. Wt: 367,45 g/mole
InChI Key: RZZXDYZWHUAOEK-FQEVSTJZSA-N
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Description

“Fmoc-N-Me-Nle-OH” is a derivative of an amino acid used in chemical synthesis and peptide chemistry . It is also known as “Fmoc-N-methyl-L-norleucine” and has the empirical formula C22H25NO4 . It is typically used in peptide synthesis .


Molecular Structure Analysis

“this compound” has a molecular weight of 367.44 g/mol . The SMILES string representation of its structure is CCCCC@HC(=O)OCC1c2ccccc2-c3ccccc13)C(O)=O .


Chemical Reactions Analysis

“this compound” is used in peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

“this compound” is a white powder with a melting point of 114-121°C . It has a molecular weight of 367.44 g/mol and a density of 1.196±0.06 g/cm3 .

Scientific Research Applications

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, demonstrate antibacterial and anti-inflammatory capabilities. These are used in resin-based composites to inhibit bacterial growth without affecting mechanical and optical properties, showing promise in biomedical applications (Schnaider et al., 2019).

  • Hybrid Hydrogel Materials : Fmoc-protected amino acid-based hydrogels, such as Fmoc-Phe-OH, have been used to incorporate functionalized single-walled carbon nanotubes, creating hybrid materials with enhanced thermal stability and elasticity. This approach offers potential in developing novel nanomaterials (Roy & Banerjee, 2012).

  • Supramolecular Gels for Antimicrobial Activity : Incorporating Fmoc-functionalized amino acids like Fmoc-Lys(Fmoc)-OH into supramolecular gels enhances their antimicrobial activity. This research provides a basis for designing new materials with improved antimicrobial properties (Croitoriu et al., 2021).

  • Stabilization of Silver Nanoclusters : Fmoc-Phe-OH hydrogels have been utilized to stabilize fluorescent silver nanoclusters. These hydrogels provide a structure that supports the formation and stability of these clusters, which have potential applications in sensing and imaging technologies (Roy & Banerjee, 2011).

  • Role in Hydrogelation and Self-Assembly : The study of Fmoc-Phe derivatives, like Fmoc-F(5)-Phe-OH, reveals their significant role in self-assembly and hydrogelation, which is crucial for the development of low molecular weight hydrogelators. These findings are important for designing hydrogels for complex biological environments (Ryan et al., 2011).

  • Functional Materials Fabrication : Fmoc-modified amino acids and peptides are key bio-inspired building blocks for creating functional materials. Their inherent properties make them suitable for diverse applications, including drug delivery, catalysis, and therapeutics (Tao et al., 2016).

Mechanism of Action

Target of Action

Fmoc-N-Me-Nle-OH, also known as Fmoc-N-methyl-L-norleucine, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, where it acts as a protecting group .

Mode of Action

The Fmoc group in this compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis . The Fmoc group protects the amine during the coupling reactions, allowing for the sequential addition of amino acids to form a peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed to yield the final peptide product .

Pharmacokinetics

Its bioavailability is determined by the efficiency of its reactions during peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, this compound allows for the controlled addition of amino acids, leading to the formation of peptides of significant size and complexity .

Action Environment

The action of this compound is influenced by several environmental factors. The efficiency of the Fmoc protection and deprotection reactions can be affected by the pH of the reaction environment . Additionally, the stability of this compound can be influenced by temperature, with recommended storage temperatures typically between 2-8°C .

Safety and Hazards

“Fmoc-N-Me-Nle-OH” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZXDYZWHUAOEK-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427132
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112883-42-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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